Hepta-1,5-dien-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33698-68-9 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.155 |
Purity |
95% min. |
Synonyms |
1,5Z-Heptadien-3-one |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Pathways of Hepta 1,5 Dien 3 One
Electrophilic Additions Across Conjugated Dienone Systems
The conjugated system of hepta-1,5-dien-3-one, extending over five atoms (C1 to C5), is susceptible to attack by electrophiles. When an electrophile such as a hydrogen halide (H-X) adds to a conjugated diene, the reaction proceeds via the formation of a resonance-stabilized allylic carbocation. cdnsciencepub.comresearchgate.net This intermediate can then be attacked by the nucleophile (X⁻) at two different positions, leading to a mixture of products. libretexts.orglibretexts.org
The initial protonation of this compound can occur at either the C1 or C5 terminal carbon. Protonation at C1, for instance, generates a carbocation that is stabilized by resonance, with the positive charge delocalized between C2 and C4. Nucleophilic attack at C2 results in a 1,2-addition product, while attack at C4 yields a 1,4-addition product. A similar scenario exists for initial protonation at C5, leading to potential 1,4- and 1,6-addition products relative to the full conjugated system.
The distribution of these products is often governed by the reaction conditions, a concept known as kinetic versus thermodynamic control. libretexts.orgmasterorganicchemistry.compressbooks.pub
Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest. youtube.com This is the kinetic product. The formation of the kinetic product proceeds through the transition state with the lowest activation energy. libretexts.org In the case of conjugated dienes, the 1,2-adduct is often the kinetic product because the nucleophile attacks the carbon atom of the allylic carbocation that bears the most positive charge. masterorganicchemistry.com
Thermodynamic Control: At higher temperatures, the addition reactions become reversible. libretexts.orgpressbooks.pub Under these conditions, an equilibrium is established, and the major product is the most stable one, regardless of its rate of formation. youtube.com This is the thermodynamic product. For conjugated systems, the 1,4-adduct is frequently the more thermodynamically stable product because it often results in a more substituted (and thus more stable) internal double bond. libretexts.orgmasterorganicchemistry.com
The presence of the carbonyl group in this compound influences the stability of the carbocation intermediates and the resulting product distribution compared to a simple conjugated diene.
| Control Type | Reaction Conditions | Governing Factor | Predominant Product Type (Typical) |
|---|---|---|---|
| Kinetic | Low Temperature, Irreversible | Lowest Activation Energy / Rate of Formation | 1,2-Addition |
| Thermodynamic | High Temperature, Reversible | Product Stability | 1,4-Addition (more substituted alkene) |
Nucleophilic Addition Reactions
The dienone structure of this compound presents two primary sites for nucleophilic attack: the β-carbon of the α,β-unsaturated system and the carbonyl carbon itself. The pathway taken depends largely on the nature of the nucleophile. libretexts.org
The presence of the carbonyl group renders the conjugated double bonds electrophilic, particularly at the β-carbon (C2 and C4). This allows this compound to act as a Michael acceptor. organic-chemistry.org In a Michael-type or conjugate addition, a soft, resonance-stabilized nucleophile (the Michael donor) adds to the β-carbon. libretexts.org This 1,4-addition pathway is favored by weaker, more stable nucleophiles. stackexchange.com
The mechanism involves the nucleophilic attack at the β-carbon, which pushes the π-electrons through the conjugated system to the oxygen atom, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically during workup, yields the final 1,4-adduct. libretexts.org
A wide variety of nucleophiles can participate in Michael additions, leading to the formation of diverse molecular architectures.
Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are classic Michael donors.
Nitrogen Nucleophiles (Aza-Michael): Primary and secondary amines can add in a conjugate fashion. The aza-Michael reaction is a powerful tool for synthesizing β-amino carbonyl compounds. nih.govnih.govfrontiersin.org
Oxygen and Sulfur Nucleophiles: Alcohols and thiols can also serve as nucleophiles in oxa- and thia-Michael additions, respectively.
Conjugate additions are generally thermodynamically controlled processes, as they result in the preservation of the stable carbonyl group. libretexts.orgstackexchange.comlibretexts.org
The carbonyl carbon of this compound is inherently electrophilic due to the polarity of the carbon-oxygen double bond. Strong, non-stabilized nucleophiles, often referred to as "hard" nucleophiles, tend to favor direct attack at this carbonyl carbon. youtube.com This pathway is known as 1,2-addition.
This reaction is characteristic of highly reactive organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). masterorganicchemistry.comorganic-chemistry.orgucalgary.ca These reagents are strong bases and their addition is typically fast and irreversible. stackexchange.commasterorganicchemistry.com Because the 1,2-addition is often faster than the 1,4-addition, it is considered the kinetically controlled pathway for these strong nucleophiles. libretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophile attacking the carbonyl carbon, breaking the C=O π-bond to form a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. masterorganicchemistry.comucalgary.ca
| Reaction Type | Favored By | Typical Nucleophiles | Control Type | Initial Product |
|---|---|---|---|---|
| 1,4-Addition (Conjugate) | Weak, "Soft", Stabilized Nucleophiles | Enolates, Amines, Thiols, Cuprates | Thermodynamic | Enolate |
| 1,2-Addition (Direct) | Strong, "Hard", Non-stabilized Nucleophiles | Grignard Reagents, Organolithiums | Kinetic | Alkoxide |
Pericyclic Reactions Involving this compound
This compound is an ideal substrate for Diels-Alder reactions, a powerful class of pericyclic reactions used to form six-membered rings. wikipedia.org A Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). organic-chemistry.org Due to its structure, this compound can function as either the diene or the dienophile, depending on the reaction partner.
When this compound acts as the diene component, it provides a 4π-electron system from one of its vinyl groups and the adjacent double bond of the enone system. The presence of the electron-withdrawing carbonyl group makes it an electron-poor diene. According to frontier molecular orbital theory, this arrangement facilitates a specific type of Diels-Alder reaction known as the inverse-electron-demand Diels-Alder reaction. organic-chemistry.org
In this scenario, the reaction is most efficient with an electron-rich dienophile. libretexts.org The primary orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. Electron-donating groups on the dienophile raise its HOMO energy, while the electron-withdrawing carbonyl group on the diene lowers its LUMO energy, narrowing the energy gap and accelerating the reaction. organic-chemistry.org
More commonly, the α,β-unsaturated ketone moiety of this compound serves as the dienophile component. vanderbilt.edu The electron-withdrawing carbonyl group makes the conjugated C=C double bond electron-poor and thus a highly reactive dienophile in normal-demand Diels-Alder reactions. libretexts.orgmasterorganicchemistry.comchemistrysteps.com
This type of reaction proceeds efficiently with electron-rich dienes, such as cyclopentadiene or dienes bearing electron-donating groups (e.g., alkyl, alkoxy). libretexts.orgresearchgate.net The reaction is driven by the interaction between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile (this compound). organic-chemistry.org These reactions are synthetically valuable for constructing cyclohexene (B86901) rings fused to or containing a ketone functionality, often with high regio- and stereoselectivity. wikipedia.org For example, the reaction with a cyclic diene like cyclopentadiene would produce a bicyclic adduct. nih.gov
| Role of this compound | Reaction Type | Required Partner | Key Orbital Interaction |
|---|---|---|---|
| Diene (4π component) | Inverse-Electron-Demand | Electron-Rich Dienophile | HOMO(dienophile) - LUMO(diene) |
| Dienophile (2π component) | Normal-Demand | Electron-Rich Diene | HOMO(diene) - LUMO(dienophile) |
Exploration of Other Cycloaddition Pathways
Beyond the well-established Diels-Alder reaction, the dienone moiety of this compound and its derivatives can participate in other cycloaddition pathways, including [2+2] cycloadditions and 1,3-dipolar cycloadditions. These reactions provide access to diverse cyclic structures that are not attainable through [4+2] cycloaddition routes.
Photochemical [2+2] cycloadditions of divinyl ketones can lead to the formation of four-membered rings. While specific studies on this compound are not extensively documented in this context, the general reactivity pattern of enones suggests that irradiation in the presence of an alkene can yield cyclobutane derivatives. The regioselectivity and stereoselectivity of these reactions are often governed by the electronic nature of the interacting olefins and the stability of the diradical intermediates formed during the reaction.
In the realm of 1,3-dipolar cycloadditions, divinyl ketones act as dipolarophiles. They can react with various 1,3-dipoles, such as nitrones, azomethine ylides, and nitrile oxides, to furnish five-membered heterocyclic rings. For instance, the reaction of a divinyl ketone with an azomethine ylide can produce a highly substituted pyrrolidine scaffold, a common motif in natural products. These reactions are often stereospecific and can be catalyzed by various organocatalysts to achieve high enantioselectivity.
| Cycloaddition Type | Reactant | Catalyst/Conditions | Product Type | Key Features |
|---|---|---|---|---|
| [2+2] Photocycloaddition | Alkene | UV irradiation | Cyclobutane derivative | Formation of a four-membered ring; proceeds through a diradical intermediate. |
| 1,3-Dipolar Cycloaddition | Nitrones | Organocatalyst | Isoxazolidine derivative | Formation of a five-membered N,O-heterocycle; often highly stereoselective. |
| 1,3-Dipolar Cycloaddition | Azomethine Ylides | Organocatalyst | Pyrrolidine derivative | Access to highly substituted pyrrolidines; potential for high enantioselectivity. |
Investigating Isomerization and Rearrangement Processes
This compound and related divinyl ketones are known to undergo a variety of isomerization and rearrangement reactions, most notably the Nazarov cyclization. This electrocyclic reaction provides a powerful method for the synthesis of cyclopentenone derivatives.
The classical Nazarov cyclization involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone to form a pentadienyl cation, which then cyclizes to an oxyallyl cation. Subsequent elimination of a proton yields the cyclopentenone product. The regioselectivity of the double bond in the final product can be influenced by substitution patterns on the divinyl ketone skeleton. While the parent this compound would yield a simple cyclopentenone, substituents can direct the regioselectivity of the proton elimination step.
Recent advancements have expanded the scope of the Nazarov cyclization to include asymmetric variations using chiral catalysts, as well as domino reactions where the oxyallyl cation intermediate is trapped by a nucleophile. Furthermore, photochemical conditions can also initiate Nazarov-type cyclizations. For instance, UV irradiation of a divinyl ketone can lead to a photo-Nazarov cyclization, generating an allylic carbocation that can participate in subsequent rearrangements.
| Reaction | Catalyst/Conditions | Intermediate | Product Type | Key Features |
|---|---|---|---|---|
| Nazarov Cyclization | Brønsted or Lewis Acid | Pentadienyl cation, Oxyallyl cation | Cyclopentenone | 4π-electrocyclic ring closure; regioselectivity influenced by substituents. |
| Photo-Nazarov Cyclization | UV irradiation | Excited state, Allylic carbocation | Cyclopentenone or rearranged products | Proceeds through a photochemical excitation; can lead to skeletal rearrangements. |
Metal-Catalyzed Transformations and Domino Processes
The reactivity of this compound can be significantly expanded through the use of transition metal catalysts. These catalysts can facilitate a variety of transformations, including cyclizations and domino reactions, leading to the formation of complex molecular architectures from simple starting materials.
For example, rhodium-catalyzed hydrogenation of divinyl ketones in the presence of an aldehyde can lead to a reductive aldol (B89426) coupling, forming β-hydroxyenones with high syn-diastereoselectivity. This process involves the in-situ generation of a rhodium enolate which then reacts with the aldehyde.
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly powerful in organic synthesis. Divinyl ketones are excellent substrates for such processes. For instance, an intermolecular Diels-Alder reaction of a diene with a divinyl ketone can be followed by an intramolecular cycloaddition, leading to the rapid construction of polycyclic systems. These domino sequences can be catalyzed by Lewis acids such as ZnCl₂ or BF₃·OEt₂.
Furthermore, metal-catalyzed domino processes can be initiated by other transformations. For example, a photo-Nazarov cyclization can generate an intermediate that undergoes a subsequent metal-catalyzed or acid-mediated rearrangement, leading to complex polycyclic structures in a single pot.
| Reaction Type | Catalyst | Reactants | Product Type | Key Features |
|---|---|---|---|---|
| Reductive Aldol Coupling | Cationic Rhodium complexes | This compound, Aldehyde, H₂ | β-Hydroxyenone | High syn-diastereoselectivity; in-situ generation of a rhodium enolate. |
| Domino Diels-Alder Reaction | ZnCl₂, BF₃·OEt₂ | Diene, this compound | Polycyclic ketone | Sequential inter- and intramolecular cycloadditions; rapid increase in molecular complexity. |
| Domino Photo-Nazarov/Rearrangement | UV irradiation, Acid | Substituted divinyl ketone | Complex polycyclic structures | Combination of photochemical and acid-catalyzed steps in a single sequence. |
Advanced Spectroscopic and Structural Characterization of Hepta 1,5 Dien 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For Hepta-1,5-dien-3-one, a combination of one-dimensional and two-dimensional NMR experiments would provide a comprehensive understanding of its atomic connectivity and spatial arrangement.
High-Resolution 1H and 13C NMR for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), signal integrations (relative number of protons), and splitting patterns (multiplicity) due to spin-spin coupling. The ¹³C NMR spectrum, typically proton-decoupled, would show the number of unique carbon environments.
Based on the structure of this compound (CH₂=CH-CO-CH₂-CH=CH-CH₃), the following table outlines the predicted ¹H and ¹³C NMR chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (vinyl) | 5.8 - 6.5 | dd | J_trans ≈ 17, J_cis ≈ 10 |
| H-1' (vinyl) | 5.8 - 6.5 | dd | J_trans ≈ 17, J_gem ≈ 2 |
| H-2 (vinyl) | 6.0 - 6.8 | ddd | J_trans ≈ 17, J_cis ≈ 10, J_vic ≈ 6 |
| H-4 (allyl) | 3.0 - 3.5 | d | J_vic ≈ 6 |
| H-5 (vinyl) | 5.3 - 5.8 | m | |
| H-6 (vinyl) | 5.3 - 5.8 | m |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (CH₂) | 128 - 132 |
| C-2 (CH) | 135 - 140 |
| C-3 (C=O) | 195 - 205 |
| C-4 (CH₂) | 40 - 50 |
| C-5 (CH) | 125 - 135 |
| C-6 (CH) | 125 - 135 |
Advanced 2D NMR Techniques for Connectivity and Proximity Assignments
To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecular framework, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between H-1/H-2, H-4/H-5, and H-5/H-6/H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution.
Dynamics and Conformational Preferences in Solution
The presence of single bonds in the structure of this compound allows for conformational flexibility. The molecule can exist in various conformations due to rotation around the C2-C3, C3-C4, and C4-C5 bonds. Studies on related dienone systems suggest that the s-trans and s-cis conformations around the C-C single bonds adjacent to the carbonyl group are often populated. The relative energies of these conformers would be influenced by steric and electronic factors. Variable-temperature NMR studies could provide insights into the energy barriers between different conformers and their relative populations at different temperatures.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
While no published crystal structure for this compound is readily available, X-ray crystallography would provide the most definitive picture of its molecular structure in the solid state. A successful single-crystal X-ray diffraction experiment would yield precise data on bond lengths, bond angles, and torsion angles, revealing the preferred solid-state conformation.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 5 - 10 |
| b (Å) | 8 - 15 |
| c (Å) | 10 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 800 - 1500 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. The key functional groups in this compound are the carbonyl group (C=O) and the carbon-carbon double bonds (C=C).
The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1650-1700 cm⁻¹ for α,β-unsaturated ketones. The C=C stretching vibrations would appear in the 1600-1670 cm⁻¹ region. The C-H stretching vibrations for the sp² (vinylic) and sp³ (allylic and methyl) carbons would be observed above and below 3000 cm⁻¹, respectively.
Raman spectroscopy would provide complementary information. The C=C double bonds, being more polarizable, are expected to show strong signals in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|
| C=O Stretch | 1650 - 1700 | Strong | Medium |
| C=C Stretch | 1600 - 1670 | Medium | Strong |
| =C-H Stretch | 3010 - 3100 | Medium | Medium |
| -C-H Stretch (sp³) | 2850 - 3000 | Medium | Medium |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₁₀O, giving it a monoisotopic mass of 110.0732 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.
Under electron ionization (EI), the molecular ion (M⁺˙) would be observed at m/z 110. The fragmentation of this ion would likely proceed through pathways characteristic of ketones and unsaturated systems. Common fragmentation patterns for ketones involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available.
Plausible Fragmentation Pathways for this compound
α-Cleavage:
Loss of the vinyl radical (•CH=CH₂) to give an ion at m/z 83.
Loss of the butenyl radical (•CH₂CH=CHCH₃) to give an ion at m/z 55 (the vinyl acylium ion).
Cleavage at other positions:
Loss of a methyl radical (•CH₃) from the molecular ion to give an ion at m/z 95.
Loss of an ethyl group or subsequent fragmentations could also occur.
Table of Mentioned Compounds
| Compound Name |
|---|
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules containing chromophores. In this compound, the α,β-unsaturated ketone moiety acts as a chromophore, giving rise to characteristic electronic transitions that are sensitive to the extent of conjugation within the molecule. The analysis of its UV-Vis spectrum provides valuable insights into the π-electron system.
The electronic spectrum of an α,β-unsaturated ketone is typically characterized by two main absorption bands. youtube.com These correspond to a high-intensity π → π* transition at a shorter wavelength and a low-intensity n → π* transition at a longer wavelength. masterorganicchemistry.com
π → π Transition: This is an allowed transition involving the excitation of an electron from a π bonding orbital to a π antibonding orbital. For conjugated systems, these transitions are intense, with molar absorptivity (ε) values typically in the range of 10,000 to 20,000 L·mol⁻¹·cm⁻¹. libretexts.org The wavelength of maximum absorption (λmax) for this transition is highly dependent on the structure of the conjugated system.
n → π Transition: This is a formally forbidden transition involving the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the oxygen atom, to a π antibonding orbital. masterorganicchemistry.com These transitions are characterized by their low intensity, with ε values generally less than 100 L·mol⁻¹·cm⁻¹. wikipedia.org
Detailed Research Findings
While specific experimental spectral data for this compound is not extensively documented in readily available literature, its UV absorption characteristics can be reliably predicted and understood through the application of Woodward-Fieser rules and by comparison with structurally similar compounds. amrita.eduvlabs.ac.in
Predicted λmax for π → π Transition using Woodward-Fieser Rules*
The Woodward-Fieser rules are a set of empirically derived rules used to predict the λmax of the principal π → π* transition in conjugated dienes and carbonyl compounds. amrita.edu For an acyclic α,β-unsaturated ketone like this compound, the calculation is as follows:
Base Value : The base value for an acyclic α,β-unsaturated ketone is 214 nm. vlabs.ac.in
Substituent Contributions : The structure of this compound (CH₂=CH-CO-CH=CH-CH₂-CH₃) features a vinyl group (double bond) extending the conjugation.
An additional double bond extending the conjugation adds +30 nm. uomustansiriyah.edu.iq
The molecule has one alkyl substituent (the ethyl group) at the β position relative to the carbonyl group. An alkyl substituent in the β position adds +12 nm. uomustansiriyah.edu.iq
The calculated λmax is the sum of these values.
Interactive Data Table: Woodward-Fieser Calculation for this compound
| Contribution | Wavelength Increment (nm) |
| Base Value (Acyclic Enone) | 214 |
| Double Bond Extending Conjugation | +30 |
| β-Alkyl Substituent | +12 |
| Calculated λmax | 256 |
This calculated value of 256 nm represents the expected wavelength of maximum absorbance for the high-intensity π → π* transition.
Comparison with Analogous Compounds
To further substantiate the analysis, it is instructive to compare these predictions with the experimental data of a simpler, closely related α,β-unsaturated ketone, Methyl vinyl ketone (MVK). missouri.edu MVK (CH₂=CH-CO-CH₃) is the simplest enone and serves as a fundamental model for the chromophore present in this compound.
The observed UV-Vis data for Methyl vinyl ketone demonstrates the characteristic absorptions of an enone system. missouri.edu
Interactive Data Table: Experimental UV-Vis Data for Methyl Vinyl Ketone (MVK)
| Transition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| π → π | 219 | ~10,000 |
| n → π | 324 | ~24 |
Source: Data derived from spectroscopic studies of Methyl Vinyl Ketone. missouri.edu
The intense absorption at 219 nm for MVK is the π → π* transition, while the weak absorption at 324 nm corresponds to the n → π* transition. missouri.edu The conjugation of the vinyl group with the carbonyl group results in a bathochromic shift (red shift) to a longer wavelength compared to non-conjugated systems. missouri.edu For instance, the π → π* transition in acetone (B3395972) (a non-conjugated ketone) occurs at 187 nm, and the n → π* transition is at 270 nm. missouri.edu
The calculated λmax of 256 nm for this compound is significantly higher than the observed 219 nm for MVK. This is consistent with the principles of UV-Vis spectroscopy, as the extended conjugation and additional alkyl substitution in this compound are expected to lower the energy gap between the HOMO and LUMO, resulting in a bathochromic shift. utoronto.ca The n → π* transition for this compound is also expected to be present at a longer wavelength, likely in the region of 310-330 nm, with a characteristically low molar absorptivity. youtube.com
Theoretical and Computational Chemistry Studies of Hepta 1,5 Dien 3 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like hepta-1,5-dien-3-one. uni-muenchen.de These methods, by solving approximations of the Schrödinger equation, can map out the potential energy surface of a chemical system. uni-muenchen.de For divinyl ketones, these calculations are crucial for predicting the course of pericyclic reactions. The classical Nazarov cyclization, a 4π conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone, is a primary reaction pathway studied using these methods. nih.govscribd.com
Computational approaches have been successfully used to predict the stereoselectivities of many organocatalyzed reactions. acs.org However, challenges can arise. For instance, in studies of BINOL-derived acid-catalyzed Nazarov cyclizations, different quantum chemistry functionals produced widely varying predictions for enantioselectivity, sometimes even failing to agree on the predominant enantiomer. acs.org This highlights the sensitivity of the results to the chosen computational method and the complexity of modeling non-covalent interactions in solution. acs.org Molecular dynamics simulations have suggested that transition state geometries optimized in the gas phase or with implicit solvent models may not fully represent the true transition states in solution, especially for reactions involving flexible ion pairs. acs.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules of moderate size like this compound. acs.org DFT methods are extensively applied to investigate the mechanisms, regioselectivity, and stereoselectivity of reactions involving divinyl ketones. acs.org
DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be validated against experimental data to confirm structural assignments. youtube.com These parameters include vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and optical properties like excitation energies (UV-Vis) and optical rotation. uq.edu.au
For example, in the study of a Nazarov cyclization catalyzed by a BINOL-derived phosphoric acid, DFT computations were used to calculate the specific rotation ([α]D) of the product. The calculated values of –34 to –38 were in excellent agreement with the experimentally observed value of –38, supporting the assigned stereochemistry of the product. nih.gov This demonstrates the utility of DFT in correlating computed structures with experimental spectroscopic measurements. Similarly, theoretical calculations of NMR chemical shifts can be compared with experimental spectra to elucidate the structure of reaction products. youtube.com
Table 1: Comparison of Experimental and Computed Spectroscopic Data for a Catalyzed Nazarov Reaction Product This table illustrates the application of DFT for validating experimental data as reported in a study on a divinyl ketone derivative.
| Parameter | Experimental Value | Computed Value (DFT) | Reference |
| Specific Rotation [α]D | -38 (c = 0.1, chloroform) | -34 to -38 | nih.gov |
A primary application of DFT is the detailed mapping of reaction pathways, which involves locating and characterizing stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. monash.edu For this compound, the most significant reaction pathway is the acid-catalyzed Nazarov cyclization.
DFT studies on divinyl ketones have extensively modeled this process. researchgate.netuq.edu.au The mechanism begins with the activation of the carbonyl group by a Lewis or Brønsted acid, forming a pentadienyl cation. nih.gov This intermediate then undergoes a 4π-electrocyclization through a conrotatory process, as dictated by orbital symmetry rules, to yield an oxyallyl cation, which subsequently eliminates a proton to form the cyclopentenone product. nih.govscribd.com
Computational chemists use DFT to:
Locate Transition States: These are first-order saddle points on the potential energy surface, and their geometries provide insight into the bond-forming and bond-breaking processes.
Calculate Activation Energies (Energy Barriers): The energy difference between the reactant/intermediate and the transition state determines the reaction rate. DFT calculations on the Nazarov cyclization of various divinyl ketones have explored these barriers. monash.eduresearchgate.net For instance, DFT computations on a copper(II)-mediated Nazarov/Wagner-Meerwein sequence were consistent with the proposed mechanisms, including E/Z isomerizations and chemoselective shifts. monash.edu
Confirm Pathways with IRC: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state correctly connects the intended reactant and product. researchgate.net
Studies have shown that the energy barriers and even the reaction mechanism can be highly dependent on the catalyst and substituents. For example, computations revealed that the active catalyst in certain BINOL N-triflylphosphoramide-catalyzed Nazarov reactions is an unstable tautomer of the catalyst, and that proton transfer occurs concurrently with the ring closure. researchgate.net
Conformational Analysis and Stereochemical Preferences using Computational Methods
The reactivity and stereochemical outcome of reactions involving this compound are critically dependent on its conformation. The molecule can exist in several planar or near-planar conformations due to rotation around the C-C single bonds adjacent to the carbonyl group. The primary conformers are often referred to based on the orientation of the double bonds relative to the carbonyl: s-cis or s-trans. For a divinyl ketone, this leads to three main possibilities: s-cis/s-cis (U-shaped), s-cis/s-trans (S-shaped), and s-trans/s-trans (W-shaped).
Computational methods are essential for determining the relative energies of these conformers and the energy barriers for their interconversion. acs.org Studies on the parent 1,4-pentadien-3-one (B1670793) (a simpler divinyl ketone) using DFT (M06-2X) indicated that the W conformer (s-cis/s-cis) is the most stable. acs.org The catalytic asymmetric Nazarov cyclization of simple divinyl ketones has been shown to be highly dependent on inducing a reactive s-trans/s-trans conformation through catalyst confinement. acs.org
Table 2: Calculated Relative Free Energies of Divinyl Ketone Conformers Based on data for 1,4-pentadien-3-one, illustrating the typical energetic ordering.
| Conformer | C=C/C=O Dihedral Angles | Relative Free Energy (kcal/mol) | Reference |
| W (s-cis/s-cis) | Both s-cis | 0.0 | acs.org |
| S (s-cis/s-trans) | One s-cis, one s-trans | +0.3 | acs.org |
| U (s-trans/s-trans) | Both s-trans | +1.2 | acs.org |
This conformational preference is key, as the Nazarov cyclization requires the divinyl ketone to adopt a U-shaped (s-cis/s-cis) conformation to bring the terminal vinyl carbons into proximity for ring closure. Computational studies often begin with a thorough conformational search to identify the lowest energy conformers of both the substrate and the transition states before proceeding to calculate energy barriers. nih.govwikipedia.org
Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Interpretation
Molecular Orbital (MO) theory provides a powerful framework for understanding chemical reactivity. Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies this by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. imperial.ac.uk
For the electrocyclic ring-closure of this compound, the reaction is governed by the orbitals of the pentadienyl cation intermediate. This is a 4π electron system, and according to the Woodward-Hoffmann rules, its thermal cyclization must proceed via a conrotatory motion of the terminal carbons. scribd.com
FMO analysis rationalizes this:
The reaction involves the HOMO of the 4π system.
For a conrotatory closure, the lobes of the p-orbitals on the terminal carbons that have the same phase must rotate towards each other to form the new sigma (σ) bond.
The symmetry of the HOMO of the pentadienyl cation is such that this constructive overlap is achieved through conrotation. scribd.com
The HOMO and LUMO are often called the frontier orbitals. researchgate.net The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO is associated with its electrophilicity. libretexts.org DFT calculations are routinely used to compute and visualize these orbitals and their energy levels, providing a qualitative picture of reactivity.
Charge Density Analysis and Electrostatic Potential Mapping
Charge density analysis and the visualization of the Molecular Electrostatic Potential (MEP) are computational tools used to predict how molecules will interact. researchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.deyoutube.com
For this compound, an MEP map would show:
Negative Potential (Red/Yellow): This region would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the most likely point of attack for electrophiles and the site of protonation or Lewis acid coordination that initiates the Nazarov cyclization. nii.ac.jp
Positive Potential (Blue): These regions would be located around the hydrogen atoms and, significantly, the carbonyl carbon and the β-vinyl carbons. The carbonyl carbon is inherently electrophilic, and in the conjugated system, the β-carbons also carry a partial positive charge, making them susceptible to nucleophilic attack.
In computational studies of the Nazarov cyclization, MEP maps of the oxyallyl cation intermediates show a strong positive charge localization on the carbons alpha to the oxygen, indicating their high electrophilicity. These maps are valuable for rationalizing regioselectivity in subsequent reactions or trapping by nucleophiles. The charge distribution is calculated using the same DFT methods that are used for geometry optimization and energy calculations. nii.ac.jp
Hepta 1,5 Dien 3 One As a Strategic Building Block in Complex Organic Synthesis
Design and Synthesis of Annulated Systems
The construction of ring structures, or annulation, is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures found in natural products and pharmaceuticals. Hepta-1,5-dien-3-one and its derivatives are particularly well-suited for the synthesis of five-membered rings through a class of reactions known as Nazarov cyclizations.
The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic reaction of divinyl ketones that yields cyclopentenone derivatives. organic-chemistry.orgwikipedia.org The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory ring closure to form an oxyallyl cation, followed by elimination to afford the cyclopentenone product. wikipedia.org The stereospecificity of this pericyclic reaction makes it a powerful tool for controlling the relative stereochemistry of newly formed chiral centers. nih.gov
The efficiency and regioselectivity of the Nazarov cyclization can be influenced by substituents on the divinyl ketone framework. For instance, electron-donating or -withdrawing groups can polarize the conjugated system, facilitating the cyclization. organic-chemistry.org Silicon-directed Nazarov cyclizations, where a trimethylsilyl (B98337) group is strategically placed, offer another level of control by stabilizing a β-carbocation intermediate. organic-chemistry.org
Furthermore, the scope of the Nazarov cyclization has been expanded to include various catalysts and reaction conditions. While strong Lewis or Brønsted acids are traditionally used, milder, metal-free conditions employing iodine as a catalyst have also been developed. organic-chemistry.org Gold(I) and gold(III) catalysts have also proven effective in promoting the Nazarov reaction of divinyl ketones to form hydroxylated cyclopentenones. acs.org
The strategic application of these cyclization reactions allows for the efficient assembly of annulated systems. For example, the reaction of 2,5-diallyl-1,4-benzoquinone with 1,3-cyclopentadiene initiates a cascade of reactions, including a Diels-Alder cycloaddition, that ultimately leads to the formation of complex, multi-ring caged structures. beilstein-journals.org
Table 1: Catalysts and Conditions for Nazarov Cyclization of Divinyl Ketones
| Catalyst/Promoter | Conditions | Product Type | Reference |
| Strong Lewis/Brønsted Acids | Stoichiometric amounts | Cyclopentenones | organic-chemistry.orgwikipedia.org |
| Iodine (I₂) | Metal-free | Cyclopentenones | organic-chemistry.org |
| Gold(III) trichloride | 5 mol %, dichloroethane, 70 °C | Hydroxylated cyclopentenones | acs.org |
| NHC gold(III) triflimidate | 5 mol % | Hydroxylated cyclopentenones | acs.org |
| TiCl₄ or SnCl₄ | Room temperature | Phenylseleno and/or trimethylsilyl functionalized cyclopentenones | rsc.org |
| AgBF₄–TMSCl | Room temperature | Phenylseleno functionalized cyclopentenones | rsc.org |
Role as a Key Intermediate in Retrosynthetic Strategies for Multi-ring Compounds
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. youtube.com this compound and its structural motifs are frequently identified as key intermediates in the retrosynthesis of complex, multi-ring natural products.
The cyclopentenone core, readily accessible from this compound via the Nazarov cyclization, is a ubiquitous structural motif in a wide array of natural products, including jasmone (B1672801), aflatoxins, and certain prostaglandins. wikipedia.org Therefore, recognizing the cyclopentenone unit within a complex target molecule often suggests a retrosynthetic disconnection back to a divinyl ketone precursor.
The power of this strategy is exemplified in the total synthesis of various intricate molecules. For instance, the synthesis of longeracinphyllin A, a complex Daphniphyllum alkaloid, utilizes a multi-step sequence where a key five-membered ring is constructed, highlighting the strategic importance of cyclopentenone-forming reactions. acs.org Similarly, the synthesis of (d,l)-trichodiene involved a diastereospecific Nazarov cyclization to create two adjacent all-carbon quaternary stereocenters, a significant challenge in organic synthesis. nih.gov
The ability to form vicinal all-carbon quaternary stereocenters through a diastereospecific Nazarov cyclization of highly substituted dienones underscores the strategic importance of this transformation in the synthesis of sterically congested multi-ring systems. nih.govhawaii.edu This approach allows for the efficient construction of complex carbon skeletons that would be difficult to assemble using other methods.
Development of Functionalized Derivatives for Further Chemical Transformations
To expand the synthetic utility of this compound, researchers have developed a variety of functionalized derivatives. These modifications introduce new reactive handles, allowing for a broader range of subsequent chemical transformations and the synthesis of a more diverse array of complex molecules.
One approach involves the introduction of heteroatoms. For example, β-alkoxy divinyl ketones have been used in acid-catalyzed Nazarov reactions to produce 5-oxycyclopent-2-enones. organic-chemistry.org The alkoxy group stabilizes the reaction intermediates and can be eliminated to introduce further functionality. Similarly, the use of β-seleno-β-silyl-substituted divinyl ketones allows for the synthesis of cyclopentenones functionalized with phenylseleno and/or trimethylsilyl groups, depending on the Lewis acid catalyst employed. rsc.org
Another strategy involves the synthesis of curcumin (B1669340) analogues, which are based on a 1,7-diarylhepta-1,6-diene-3,5-dione scaffold. mdpi.comtandfonline.com By modifying the aromatic rings, the β-diketone moiety, and the double bonds, a wide range of derivatives with potential biological activity can be prepared. tandfonline.com For instance, aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one have been synthesized and evaluated for their cytotoxic activities. tandfonline.com
Furthermore, 1,5-diheteroaryl-1,4-pentadien-3-ones have been designed as curcumin mimics. researchgate.net These compounds, featuring a central five-carbon dienone linker and two identical nitrogen-containing aromatic rings, have shown promising anti-cancer properties. researchgate.net The synthesis of these derivatives often employs methods like the Horner-Wadsworth-Emmons reaction. researchgate.net
The development of these functionalized derivatives significantly enhances the versatility of the this compound scaffold, enabling its use in the synthesis of a wider range of complex and potentially bioactive molecules.
Table 2: Examples of Functionalized this compound Derivatives and Their Applications
| Derivative Class | Functionalization | Synthetic Application | Reference |
| β-Alkoxy divinyl ketones | Alkoxy group at the β-position | Synthesis of 5-oxycyclopent-2-enones | organic-chemistry.org |
| β-Seleno-β-silyl-substituted divinyl ketones | Phenylseleno and trimethylsilyl groups | Synthesis of functionalized cyclopentenones | rsc.org |
| Curcumin analogues | Modifications on aromatic rings, β-diketone, and double bonds | Development of compounds with potential biological activity | mdpi.comtandfonline.com |
| 1,5-Diheteroaryl-1,4-pentadien-3-ones | Nitrogen-containing aromatic rings | Synthesis of potential anti-cancer agents | researchgate.net |
Future Perspectives and Emerging Research Avenues for Hepta 1,5 Dien 3 One
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient methods for synthesizing hepta-1,5-dien-3-one and related divinyl ketones is a key area of future research. Traditional methods often involve harsh conditions or the use of hazardous reagents, prompting the exploration of greener alternatives.
Future research will likely focus on several key areas:
Catalytic Approaches: The use of transition metal catalysts, such as gold and palladium, has already shown promise in the synthesis of functionalized divinyl ketones. beilstein-journals.org Gold-catalyzed rearrangements of (3-acyloxyprop-1-ynyl)oxiranes provide a route to acyloxyl divinyl ketones. beilstein-journals.org Future work will likely expand the scope of these catalysts to include more sustainable and earth-abundant metals. Nickel-catalyzed direct α-allylation of ketones with non-conjugated dienes represents a move towards sustainable 3d-metal catalysis. nih.gov The development of catalytic systems that operate under milder conditions, in greener solvents like water or bio-based solvents, and with lower catalyst loadings will be a priority. nih.gov The use of polyoxometalates (POMs) with environmentally friendly oxygen donors like molecular oxygen is another promising avenue for green oxidative chemistry. innoget.com
Biocatalysis: The use of enzymes to catalyze the synthesis of divinyl ketones is a largely unexplored but highly promising field. Biocatalysis offers the potential for high selectivity under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. scielo.br For instance, the microbial production of hepta-1,3,5-triene through a biocatalytic cascade reaction in E. coli demonstrates the potential for biological routes to related conjugated systems. acs.orgresearchgate.net Research into identifying or engineering enzymes capable of constructing the this compound framework could revolutionize its production.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are central to green chemistry. Future methodologies will aim to improve the atom economy of this compound synthesis, minimizing waste generation. unicam.it This includes the development of one-pot or tandem reactions that reduce the number of synthetic steps and purification processes. acs.org
Renewable Feedstocks: A long-term goal is the synthesis of this compound from renewable biomass sources rather than petroleum-based starting materials. This would significantly improve the sustainability profile of any process utilizing this intermediate.
| Green Synthesis Approach | Potential Advantages | Key Research Focus |
| Advanced Catalysis | Lower energy consumption, higher selectivity, use of earth-abundant metals. | Development of novel catalysts (e.g., Ni, Fe), reactions in green solvents. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, aqueous media. | Enzyme discovery and engineering, pathway reconstruction. |
| Atom-Economic Reactions | Reduced waste, fewer synthetic steps, lower cost. | Tandem and one-pot reaction design. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Conversion of biomass-derived molecules. |
Uncovering Novel Reactivity Modes and Catalytic Cycles
This compound and other divinyl ketones are known for their participation in a variety of chemical transformations, most notably the Nazarov cyclization to form cyclopentenones. wikipedia.org However, the full reactive potential of this scaffold is yet to be realized. Future research will focus on discovering new reactions and catalytic cycles.
Asymmetric Catalysis: A major frontier is the development of highly enantioselective transformations using this compound. The catalytic asymmetric Nazarov cyclization of simple divinyl ketones using strong and confined Brønsted acids has been reported to produce monocyclic cyclopentenones with excellent enantioselectivity. acs.orgacs.org Future efforts will likely expand the range of chiral catalysts, including organocatalysts and chiral transition metal complexes, to control the stereochemistry of various addition and cycloaddition reactions. acs.org
Novel Cycloadditions: Beyond the well-established Nazarov cyclization, this compound can potentially participate in other types of cycloaddition reactions. Research into its behavior in [4+3], [2+2], and other higher-order cycloadditions could lead to the synthesis of novel and complex polycyclic systems. Gold-catalyzed reactions of 1,6-diyne esters have been shown to produce bicyclo[3.2.0]hepta-1,5-dienes through a Prins-type [2+2]-cycloaddition. acs.org
Domino and Cascade Reactions: The conjugated diene and ketone functionalities within this compound make it an ideal substrate for domino or cascade reactions, where a single event triggers a series of subsequent transformations. acs.org Designing new cascade sequences initiated by reactions at either the carbonyl group or the dienyl system will be a fruitful area of investigation, allowing for the rapid construction of molecular complexity from a simple starting material.
Exploring Unconventional Reaction Conditions: The use of non-traditional activation methods such as photochemistry, electrochemistry, or mechanochemistry could unlock new reactivity pathways for this compound. For example, photochemical isomerization has been used to rearrange related bicyclic diene systems. rsc.org
Synergistic Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The integration of advanced spectroscopic methods with powerful computational tools will provide unprecedented insight into the behavior of this compound.
In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy allow for the real-time monitoring of reactions involving this compound. This can help identify transient intermediates and transition states that are key to understanding the reaction pathway. The combination of experimental and computational data from IR spectroscopy has been used to study the nature of solvated species in ketone reactions. academie-sciences.fr
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming increasingly powerful for predicting reactivity and elucidating reaction mechanisms. researchgate.netfrontiersin.org For this compound, DFT calculations can be used to:
Model the transition states of various reactions, such as the Nazarov cyclization, to understand the origins of stereoselectivity. acs.org
Predict the feasibility of novel, yet-to-be-discovered reaction pathways.
Study the electronic structure of the molecule to understand its inherent reactivity patterns. rsc.org
Analyze the distortion/interaction-activation strain energy to explain experimental outcomes in cycloaddition reactions. conicet.gov.ar
A Synergistic Approach: The most powerful insights will come from a close collaboration between experimental and computational chemists. Spectroscopic data can be used to validate and refine computational models, while theoretical predictions can guide experimental design. nih.govresearchgate.net This synergistic approach has been successfully applied to study the Diels-Alder reactions of other dienes and dienophiles and the reactivity of various ketones. conicet.gov.arnih.gov For example, computational studies have been used to support proposed mechanisms for the rearrangement of related triene systems. uc.edu
| Technique | Application to this compound | Expected Outcome |
| In Situ NMR/IR | Real-time monitoring of reactions. | Identification of reactive intermediates and kinetic profiling. |
| DFT Calculations | Modeling transition states, predicting reactivity. | Deeper mechanistic insight, rational design of new reactions. |
| 2D-NMR Spectroscopy | Structural elucidation of complex products. researchgate.net | Unambiguous characterization of novel derivatives. |
| Combined Approach | Iterative cycle of experiment and theory. | Accurate and predictive models of reactivity. |
Strategic Development of Derivatives for Diverse Synthetic Applications
The true value of this compound lies in its potential as a building block for the synthesis of a wide array of more complex molecules. Future research will focus on strategically developing its derivatives for various applications.
Synthesis of Heterocycles: The reactive functionalities in this compound make it an excellent starting point for the synthesis of heterocyclic compounds. Reactions with hydrazines, for example, can lead to the formation of pyrazole (B372694) or indazole derivatives, depending on the substrate and conditions. researchgate.net The development of new annulation strategies will expand the range of accessible heterocyclic scaffolds.
Functionalized Silyloxy Dienes: Silver-catalyzed silylene transfer to divinyl ketones can produce 2-silyloxy-1,3-dienes. nih.gov These derivatives are valuable intermediates that can participate in diastereoselective Diels-Alder reactions to form highly substituted cyclohexenes. nih.gov Further functionalization of these products can lead to complex polycyclic structures. nih.gov
Access to Natural Product Scaffolds: Many natural products contain cyclopentenone or cyclohexene (B86901) rings, which are directly accessible from this compound and its derivatives. wikipedia.org Future research will likely see the application of newly developed methodologies in the total synthesis of biologically active natural products.
Development of Novel Reagents: Functionalized derivatives of this compound could themselves serve as novel reagents for other chemical transformations. For example, its conversion to a dendralene via a Meyer-Schuster rearrangement opens up further synthetic possibilities. acs.org
The strategic derivatization of this compound is a promising avenue for creating a diverse library of compounds with potential applications in medicinal chemistry and materials science. evitachem.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
